methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused with a pyridine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving 2-aminopyridin-3-ol and dimethyl phthalate in the presence of a suitable catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes.
Introduction of the Glycinate Moiety: The resulting oxazole derivative is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides: These compounds share the oxazole-pyridine core structure and exhibit similar biological activities.
4-Hydroxy-2-quinolones: Although structurally different, these compounds also possess fused heterocyclic rings and are known for their diverse biological activities.
Uniqueness
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate is unique due to its specific substitution pattern and the presence of the glycinate moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Biological Activity
Methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate (CAS Number: 1153351-14-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₃O₄ with a molecular weight of 263.25 g/mol. The compound features a complex structure that includes both oxazole and pyridine rings, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃N₃O₄ |
Molecular Weight | 263.25 g/mol |
CAS Number | 1153351-14-4 |
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer activity. A study evaluated various compounds against a panel of cancer cell lines representing different types of cancer. Although specific data on this compound's activity were not detailed in the results available, similar compounds have shown varying degrees of growth inhibition across leukemia and solid tumor lines .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The oxazole and pyridine moieties are known to interact with biological targets that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A compound structurally similar to this compound was tested against 60 cancer cell lines at a concentration of 10 µM. The average growth inhibition across these lines was around 104.68%, indicating modest anticancer potential .
- Antioxidant Activity : Related oxazole derivatives have shown antioxidant properties in various assays. These activities are significant as they suggest potential protective effects against oxidative stress in cells.
In Vitro Studies
In vitro evaluations have demonstrated that compounds in the same family can exhibit diverse bioactive properties including:
- Anticancer : Compounds have shown varying levels of effectiveness against multiple cancer types.
- Antioxidant : Some derivatives have demonstrated the ability to scavenge free radicals effectively.
Comparative Analysis
To better understand the biological activity of this compound in comparison with similar compounds:
Compound Name | Anticancer Activity (%) | Antioxidant Activity |
---|---|---|
This compound | TBD | TBD |
Similar Oxazole Derivative | 92.48 - 126.61 | Moderate |
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H13N3O4/c1-6-4-8(11(17)13-5-9(16)18-3)10-7(2)15-19-12(10)14-6/h4H,5H2,1-3H3,(H,13,17) |
InChI Key |
ZVAXCUQNRJJSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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